Cas no 428517-49-1 (2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience compared to boronic acids. The methoxy and dimethyl substituents on the phenyl ring contribute to controlled reactivity, making it suitable for selective coupling in complex syntheses. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its crystalline solid form ensures consistent purity and ease of quantification in synthetic applications. The product is typically handled under inert conditions to maintain stability.
2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
428517-49-1 structure
Product Name:2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:428517-49-1
MF:C15H23BO3
MW:262.152324914932
CID:5074800
PubChem ID:112703927
Update Time:2025-06-10

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-METHOXY-2,5-DIMETHYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C15H23BO3/c1-10-9-13(17-7)11(2)8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
    • InChI Key: GFKDUWUWCZSILU-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C)C(=CC=2C)OC)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Topological Polar Surface Area: 27.7

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 428517-49-1)

The compound 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 428517-49-1) is a highly specialized boronic ester derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. Its unique molecular structure, featuring a dioxaborolane ring and a substituted phenyl group, makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry.

In recent years, the demand for boron-containing compounds like 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has surged due to their pivotal role in bioconjugation and targeted drug delivery systems. Researchers are particularly interested in its stability under physiological conditions and its ability to form covalent bonds with biomolecules, which are critical for developing next-generation therapeutics and diagnostic tools. This aligns with the growing trend of precision medicine, where boron-based probes are used to track disease biomarkers.

From a synthetic chemistry perspective, the compound’s CAS No. 428517-49-1 is often associated with queries about its solubility in organic solvents, reaction kinetics, and compatibility with palladium catalysts. These topics are frequently searched in academic databases and AI-driven literature analysis tools, reflecting the compound’s relevance in optimizing catalytic cycles and green chemistry protocols. Notably, its methoxy and dimethyl substitutions enhance electron density, making it a versatile building block for heterocyclic frameworks.

Another emerging application of 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in advanced materials, such as organic electronics and photovoltaic devices. Its boronate ester group facilitates the design of π-conjugated systems, which are essential for improving the efficiency of OLEDs and solar cells. This connection to renewable energy technologies has sparked interest among engineers and chemists exploring sustainable alternatives to traditional silicon-based materials.

For laboratories and industrial users, handling CAS No. 428517-49-1 requires attention to storage conditions (e.g., inert atmosphere) and purification methods to ensure high yield in reactions. Common questions revolve around its NMR spectral data, chromatographic behavior, and scalability—topics often addressed in patent literature and technical whitepapers. The compound’s hygroscopic nature also underscores the importance of moisture-free environments during synthesis.

In summary, 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplifies the intersection of cutting-edge research and industrial innovation. Its applications span from life sciences to energy storage, driven by its structural tunability and reactivity. As computational chemistry and high-throughput screening advance, this compound is poised to play an even greater role in addressing global challenges in healthcare and environmental sustainability.

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